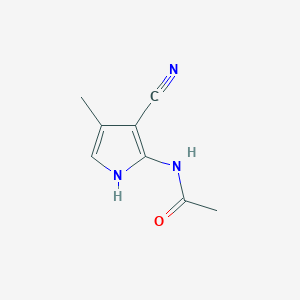![molecular formula C16H14F3NO3 B1304561 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid CAS No. 213192-61-1](/img/structure/B1304561.png)
3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid
Overview
Description
Synthesis and Biological Activity Analysis
The synthesis of β-amino acids and their derivatives has been explored in various studies. For instance, N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents were synthesized using the Hantzsch method, leading to compounds with discrete antimicrobial activity and potential agricultural benefits . Additionally, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs has been reported, with a focus on their biological activity as EP3 receptor antagonists, showing promise in the modulation of uterine contractions in pregnant rats . The solvent-controlled asymmetric Strecker reaction has been utilized to create alpha-trifluoromethylated alpha-amino acids, demonstrating the influence of solvent choice on stereoconfiguration . Furthermore, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids has been improved, yielding compounds with furan or thiophene nuclei .
Molecular Structure Analysis
The molecular structure of unnatural β-amino acids has been investigated using computational methods. A study on 3-Amino-3-(4-fluorophenyl)propionic acid employed ab initio and DFT to model zwitterionic monomer and dimer structures, revealing intra- and intermolecular hydrogen bonding patterns that correlate with experimental IR and Raman spectra . This research provides insight into the electronic properties and bond strength of the amino acid's molecular structure.
Chemical Reactions Analysis
The chemical reactivity of β-amino acids has been explored through various synthetic methods. The synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties has been achieved, with some derivatives showing significant antimicrobial and antifungal activities . Additionally, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, has been reported, highlighting the importance of diastereoselective reactions in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids are closely related to their molecular structure and synthesis. The presence of trifluoromethyl groups, as seen in the synthesis of alpha-trifluoromethylated alpha-amino acids, can significantly affect the compound's physical properties, such as solubility and stability, as well as its biological activity . The solvent-controlled synthesis approach also indicates the impact of reaction conditions on the physical properties of the resulting amino acids .
Scientific Research Applications
Renewable Building Block for Polybenzoxazine
3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid, known as phloretic acid (PA), is identified as a naturally occurring phenolic compound. Research highlights its potential as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. The synthesis of benzoxazine monomers from compounds like PEG400 and PEG2000 using PA does not require solvents or purification, resulting in materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This signifies PA's role as a sustainable alternative to phenol, offering specific properties of benzoxazine to hydroxyl-bearing compounds or macromolecules in material science (Trejo-Machin et al., 2017).
Antimicrobial Applications
Amino acids derivatives, including 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, have been synthesized and modified to contain hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives exhibit significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and fungi such as Candida tenuis and Aspergillus niger. The findings highlight the potential use of these compounds in medical applications, emphasizing their promising biological activities (Mickevičienė et al., 2015).
Functional Modification of Hydrogels
Research into radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showcases the production of amine-treated polymers. These modified polymers demonstrate increased swelling properties and thermal stability. The synthesized compounds exhibit promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
properties
IUPAC Name |
3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-2-6-13(8-11)23-12-5-1-3-10(7-12)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJHUJOTYZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377654 | |
| Record name | 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid | |
CAS RN |
213192-61-1 | |
| Record name | β-Amino-3-[3-(trifluoromethyl)phenoxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213192-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)








